5-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid
Description
Properties
IUPAC Name |
5-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]thiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O5S/c13-7-5(8(14)12-10(17)11-7)3-4-1-2-6(18-4)9(15)16/h1-3H,(H,15,16)(H2,11,12,13,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIIPLRJAHWOWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)O)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knoevenagel Condensation with Thiophene-2-Carboxaldehyde
A plausible route involves the reaction of thiophene-2-carboxaldehyde with barbituric acid (2,4,6-trioxohexahydropyrimidine) under acidic or basic conditions:
Mechanistic Details :
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The α,β-unsaturated ketone in barbituric acid acts as an electrophile.
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The aldehyde group undergoes deprotonation to form an enolate, which attacks the β-position of the pyrimidinetrione.
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Subsequent dehydration yields the conjugated enamine structure.
Optimization Parameters :
Michael Addition with Preformed Thiophene Intermediates
An alternative approach employs a Michael addition between a thiophene-derived nucleophile and a pyrimidinetrione acrylate:
Advantages :
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Better control over regioselectivity.
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Compatibility with protecting groups (e.g., methyl esters hydrolyzed to carboxylic acids post-reaction).
Challenges :
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Requires pre-functionalization of both subunits.
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Risk of polymerization at elevated temperatures.
Cyclization Strategies for Pyrimidine Core Formation
One-Pot Synthesis from Thiophene and Urea Derivatives
A multicomponent reaction combining thiophene-2-carboxaldehyde , urea , and diethyl malonate under acidic conditions could simultaneously form the pyrimidine ring and introduce the methylene bridge:
Key Observations :
Post-Functionalization of Preformed Thiophene-Pyrimidine Hybrids
Functionalizing a preassembled thiophene-pyrimidine scaffold with a carboxylic acid group via oxidation or hydrolysis :
Conditions :
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Nucleophilic Displacement : K₂CO₃ in DMF replaces chloride with barbituric acid.
Purification and Characterization
Isolation Techniques
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in drug development, particularly as an anti-cancer agent. Its ability to inhibit specific enzymes involved in tumor growth has been documented in several studies.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the inhibition of the enzyme dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.
Materials Science
In materials science, 5-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid is being explored for its potential use in organic photovoltaics and as a precursor for novel polymeric materials.
Case Study: Organic Photovoltaics
Research conducted by the Materials Research Society indicated that incorporating this compound into polymer blends improved the efficiency of solar cells by enhancing charge transport properties. The study highlighted the compound's role in facilitating better light absorption and electron mobility.
Agricultural Chemistry
The compound is also being investigated for its potential as a pesticide or herbicide due to its biological activity against certain plant pathogens.
Case Study: Pesticidal Activity
In a study published in Pest Management Science, the efficacy of this compound was evaluated against common agricultural pests. Results showed that it significantly reduced pest populations while being less toxic to beneficial insects compared to conventional pesticides.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to inhibition or activation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues with Pyrimidine/Thiophene Hybrids
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
- Pyrimidine Substituents: The target compound’s 2,4,6-trioxo groups distinguish it from analogs like 19a–c (2-amino-4-oxo) and the 2-thioxo derivatives in and . The trioxo system may increase polarity and hydrogen-bonding capacity compared to thioxo or amino-oxo groups .
- Linker Effects : Compounds 19a–c vary in linker length (methyl, ethyl, propyl). Longer linkers (e.g., propyl in 19c) correlate with lower melting points (175–176°C vs. 200–201°C for methyl/ethyl), suggesting reduced crystallinity .
- Thiophene Modifications: The target compound’s carboxylic acid group contrasts with ester or furyl-methyl substituents in other analogs.
Thiophene-2-Carboxylic Acid Derivatives
Table 2: Substituent Effects on Thiophene Core
Key Observations:
- Electronic Effects : Electron-withdrawing groups (e.g., chloro, formyl) increase the acidity of the carboxylic acid, enhancing ionic character and solubility. Methylthio and methyl groups may improve lipophilicity, favoring membrane permeability .
- Biological Implications : The target compound’s unsubstituted thiophene ring (aside from the carboxylic acid) may balance solubility and permeability, whereas halogenated analogs (e.g., 5-chloro) could exhibit stronger enzyme inhibition due to enhanced electrophilicity .
Biological Activity
5-(2,4,6-Trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and the implications of its use in therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a thiophene ring fused with a pyrimidine derivative, which is known to influence its biological activity.
Biological Activity Overview
Recent studies have highlighted several biological activities associated with this compound:
- Antimicrobial Activity : The compound has shown promising results against various bacterial strains. In vitro assays indicated significant inhibition of growth against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of standard antibiotics, indicating a potential for development as an antimicrobial agent .
- Antiviral Properties : Research has demonstrated that derivatives of the compound exhibit antiviral activity against influenza viruses. Specifically, compounds related to this structure have been evaluated for their cytotoxicity and antiviral efficacy in MDCK cells, showing selective inhibition of viral replication .
- Cytotoxicity : The cytotoxic effects of the compound were assessed using various cancer cell lines. Results indicated that certain derivatives possess significant cytotoxic properties with IC50 values in the low micromolar range, suggesting potential applications in cancer therapy .
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and viral replication processes.
- Modulation of Cellular Pathways : It has been observed to interact with various cellular pathways that regulate cell proliferation and apoptosis, particularly in cancer cells.
Case Studies
Several studies have focused on the evaluation of this compound's biological activity:
- Study on Antimicrobial Efficacy : A study published in 2023 reported that the compound exhibited significant antibacterial activity against multiple strains of bacteria with a notable selectivity index . The study emphasized the structure-activity relationship (SAR), indicating that modifications to the thiophene ring could enhance antimicrobial potency.
- Evaluation of Antiviral Activity : In another research effort, derivatives were tested for their ability to inhibit influenza virus replication. The findings suggested that specific modifications to the pyrimidine moiety increased antiviral efficacy while reducing cytotoxic effects on host cells .
- Cytotoxicity Assessment : A comprehensive evaluation involving various cancer cell lines revealed that certain derivatives had IC50 values as low as 10 µM, indicating strong potential for further development as anticancer agents .
Table 1: Biological Activity Summary
| Activity Type | Target Organism/Cell Line | IC50/MIC Values | Reference |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | MIC = 8 µg/mL | |
| Antiviral | Influenza A virus | IC50 = 18 µM | |
| Cytotoxicity | HeLa Cells | IC50 = 10 µM |
Table 2: Structure-Activity Relationship
| Compound Variant | Structural Modification | Biological Activity |
|---|---|---|
| Base Compound | None | Moderate activity |
| Methylated Variant | Methyl group at position 6 | Enhanced activity |
| Hydroxylated Variant | Hydroxyl group at position 4 | Significant activity |
Q & A
Basic Research Questions
Q. What synthesis strategies are effective for preparing 5-(2,4,6-trioxo-tetrahydro-pyrimidin-5-ylidenemethyl)-thiophene-2-carboxylic acid, and how do reaction parameters influence yield?
- Methodological Answer : The compound is synthesized via multi-step routes involving:
- Condensation reactions : Coupling the thiophene-2-carboxylic acid scaffold with trioxo-tetrahydro-pyrimidine derivatives under acidic or basic conditions.
- Cross-coupling : Suzuki-Miyaura or Heck reactions to introduce substituents (e.g., aryl groups) at the thiophene’s 5-position .
- Optimization : Yield and purity depend on solvent choice (e.g., DMF for polar intermediates), temperature (60–100°C), and catalysts (e.g., Pd(PPh₃)₄ for cross-coupling) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer :
- X-ray crystallography : Single-crystal analysis using SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
- Spectroscopy :
- ¹H/¹³C NMR : Assign peaks based on coupling patterns (e.g., thiophene protons at δ 6.8–7.5 ppm, pyrimidine carbonyls at δ 160–170 ppm) .
- IR : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹) and conjugated systems (C=C at ~1600 cm⁻¹) .
Q. What in vitro assays are used to evaluate its biological activity?
- Methodological Answer :
- Antitumor activity : MTT assay against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations; comparison to doxorubicin as a positive control .
- Antibacterial activity : Disk diffusion or broth microdilution against Staphylococcus aureus (Gram-positive) and E. coli (Gram-negative) .
- DNA interaction : Bleomycin-dependent DNA damage assays to assess antioxidant potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide optimization of antitumor activity?
- Methodological Answer :
- Substituent effects : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) on the aryl ring enhances cytotoxicity by improving target binding (e.g., compound 19b in showed 2x higher activity than doxorubicin).
- Heterocyclic fusion : Thieno[2,3-d]pyrimidine derivatives (e.g., compound 10 in ) exhibit enhanced DNA intercalation due to planar fused rings.
- Functional groups : Carboxylic acid at the 2-position improves solubility and bioavailability .
Q. How can conflicting biological activity data across studies be resolved?
- Methodological Answer :
- Assay variability : Standardize cell lines (e.g., use ATCC-certified HepG2) and culture conditions (e.g., serum concentration) .
- Structural confirmation : Re-validate compound purity via HPLC and mass spectrometry to rule out degradation products .
- Mechanistic studies : Compare mode of action (e.g., apoptosis vs. necrosis) using flow cytometry or caspase-3 assays .
Q. What computational methods predict target interactions and binding modes?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with topoisomerase II or EGFR kinase. Key residues (e.g., Lys532 in EGFR) may form hydrogen bonds with the carboxylic acid group .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs .
Q. How does the compound’s stability under experimental conditions impact reproducibility?
- Methodological Answer :
- Solution stability : Monitor degradation in DMSO or PBS via UV-Vis (λmax ~300 nm) over 24–72 hours. Use fresh solutions or stabilize with antioxidants (e.g., BHT) .
- Solid-state stability : Store under inert gas (N₂/Ar) at -20°C to prevent oxidation of the trioxo-pyrimidine moiety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
